

# Application Notes and Protocols for BI-6901 in Inflammatory Disease Models

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## Compound of Interest

Compound Name: BI-6901

Cat. No.: B8195902

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## Introduction

**BI-6901** is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10). CCR10 and its ligands, CCL27 and CCL28, play a crucial role in the trafficking of T cells to the skin and mucosal tissues, making this receptor a key target in inflammatory skin diseases.[1][2] **BI-6901** has demonstrated significant anti-inflammatory effects in preclinical models of inflammatory disease, offering a valuable tool for researchers studying the role of the CCR10/CCL27/CCL28 axis in inflammation and for the development of novel therapeutics.[3] These application notes provide detailed protocols for the use of **BI-6901** in a common inflammatory disease model and in relevant in vitro assays.

## Data Presentation

### In Vivo Efficacy of BI-6901 in a Murine Model of DNFB-Induced Contact Hypersensitivity

The anti-inflammatory efficacy of **BI-6901** has been evaluated in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice, a well-established model of T-cell-mediated skin inflammation.

Treatment Group	Dose (mg/kg)	Administration Route	Dosing Schedule	Outcome Measure	Efficacy	Reference
BI-6901	30	Intraperitoneal (i.p.)	0 and 8 hours post-challenge	Ear Swelling	Dose-dependent reduction	<a href="#">[3]</a>
BI-6901	100	Intraperitoneal (i.p.)	0 and 8 hours post-challenge	Ear Swelling	60-85% inhibition (similar to anti-CCL27 antibody)	<a href="#">[1]</a> <a href="#">[3]</a>
BI-6902 (Negative Control)	100	Intraperitoneal (i.p.)	0 and 8 hours post-challenge	Ear Swelling	No significant effect	<a href="#">[1]</a>

## In Vitro Activity of BI-6901

**BI-6901** has been characterized in several in vitro functional assays to determine its potency as a CCR10 antagonist.

Assay Type	Cell Line	Agonist	Parameter	BI-6901 Potency (pIC50)	BI-6902 (Negative Control) Potency (pIC50)	Reference
Calcium (Ca2+) Flux	CHO-K (human CCR10 transfected)	CCL27	pIC50	9.0	5.5	<a href="#">[1]</a>
cAMP Production	HEK (CCR10 transfected)	CCL27	Inhibition	Data not quantified	Data not quantified	<a href="#">[2]</a>
GTP Binding	HEK (membrane prep)	CCL27	Inhibition	Data not quantified	Data not quantified	<a href="#">[2]</a>
Chemotaxis	Ba/F3	CCL27	Inhibition	Data not quantified	Data not quantified	<a href="#">[1]</a>

## Pharmacokinetic Profile of BI-6901 in Mice

Due to high clearance, intraperitoneal administration is recommended for in vivo studies.[\[3\]](#)

Dose (mg/kg, i.p.)	Time Post-Dose	Plasma Concentration (µM)
30	1 hour	3.7 ± 0.4
30	7 hours	Not detected
100	1 hour	7.6 ± 4.5
100	7 hours	0.2 ± 0.2

## Experimental Protocols

## In Vivo Model: DNFB-Induced Contact Hypersensitivity in Mice

This protocol describes the induction of a T-cell-dependent inflammatory response in the skin of mice and the assessment of the anti-inflammatory effects of **BI-6901**.

Materials:

- **BI-6901**
- BI-6902 (negative control)
- 2,4-dinitrofluorobenzene (DNFB)
- Acetone
- Olive oil
- Vehicle for **BI-6901**/BI-6902 (e.g., 30% Cremophor)
- Micrometer caliper
- Mice (e.g., BALB/c or C57BL/6)

Protocol:

- Sensitization (Day 0):
  - Shave a small area on the abdomen of each mouse.
  - Prepare a 0.5% DNFB solution in a 4:1 acetone:olive oil mixture.
  - Apply 50  $\mu$ L of the 0.5% DNFB solution to the shaved abdomen.
- Challenge (Day 5):
  - Prepare a 0.2% DNFB solution in a 4:1 acetone:olive oil mixture.
  - Measure the baseline thickness of the right ear of each mouse using a micrometer caliper.

- Apply 20  $\mu$ L of the 0.2% DNFB solution to both the dorsal and ventral sides of the right ear.
- Treatment:
  - Administer **BI-6901** (e.g., 30 or 100 mg/kg) or BI-6902 (100 mg/kg) via intraperitoneal injection at 0 hours (immediately after challenge) and 8 hours post-challenge.
  - A vehicle control group should also be included.
- Measurement of Ear Swelling:
  - Measure the thickness of the right ear at 24 hours and 48 hours post-challenge.
  - Calculate the change in ear thickness ( $\Delta$  ear thickness) by subtracting the baseline measurement from the post-challenge measurement.
  - The percentage inhibition of ear swelling can be calculated as:  $[1 - (\Delta \text{ ear thickness of treated group} / \Delta \text{ ear thickness of vehicle group})] \times 100$ .

## In Vitro Assay: Calcium ( $\text{Ca}^{2+}$ ) Flux Assay

This protocol describes how to measure the inhibitory effect of **BI-6901** on CCL27-induced intracellular calcium mobilization in CCR10-expressing cells.

Materials:

- **BI-6901**
- Recombinant human CCL27
- CHO-K cells stably transfected with human CCR10
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Pluronic F-127

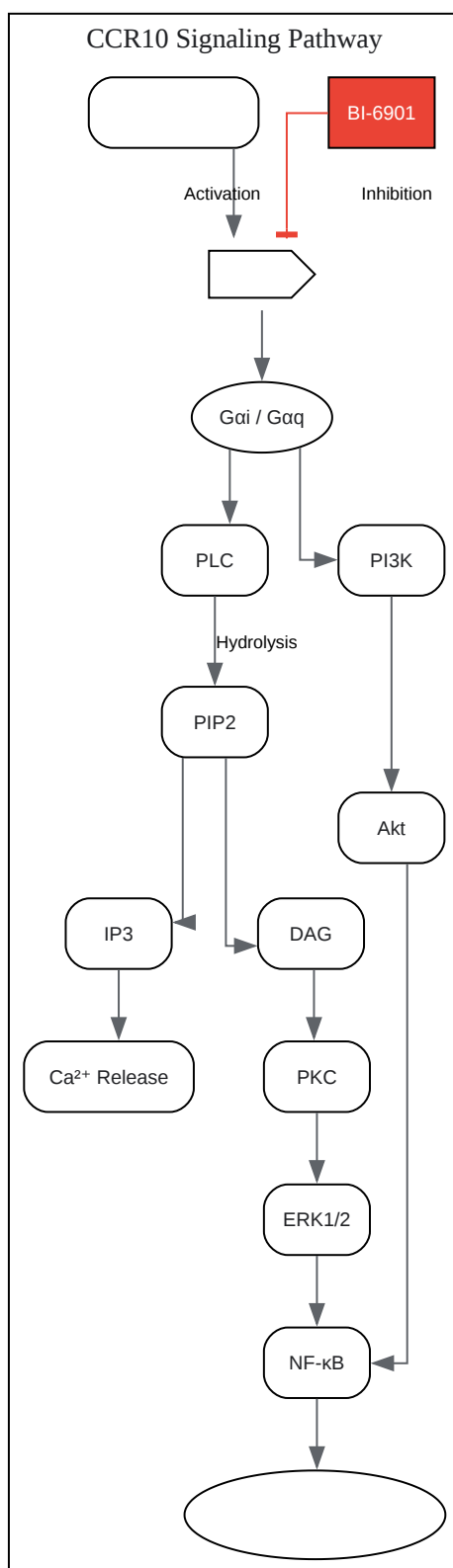
- 96-well black, clear-bottom plates
- Fluorescence plate reader with an injection module

Protocol:

- Cell Preparation:
  - Seed the CCR10-transfected CHO-K cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
  - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4  $\mu$ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
  - Remove the cell culture medium and add the loading buffer to each well.
  - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Addition:
  - After incubation, wash the cells with assay buffer.
  - Add varying concentrations of **BI-6901** (or control compounds) to the wells and incubate for a further 15-30 minutes.
- Measurement of Calcium Flux:
  - Place the plate in a fluorescence plate reader.
  - Establish a baseline fluorescence reading for each well.
  - Inject a pre-determined concentration of CCL27 (e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
  - The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

- Calculate the peak fluorescence response for each well.
- Plot the percentage inhibition of the CCL27 response against the concentration of **BI-6901** to determine the IC50 value.

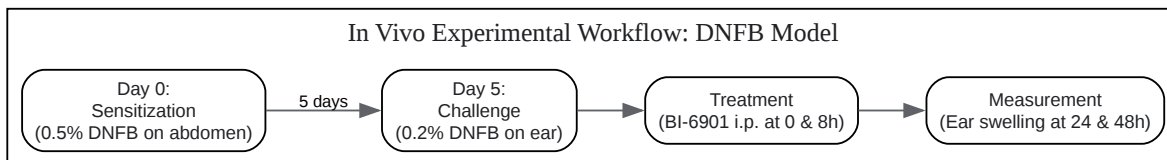
## Visualizations



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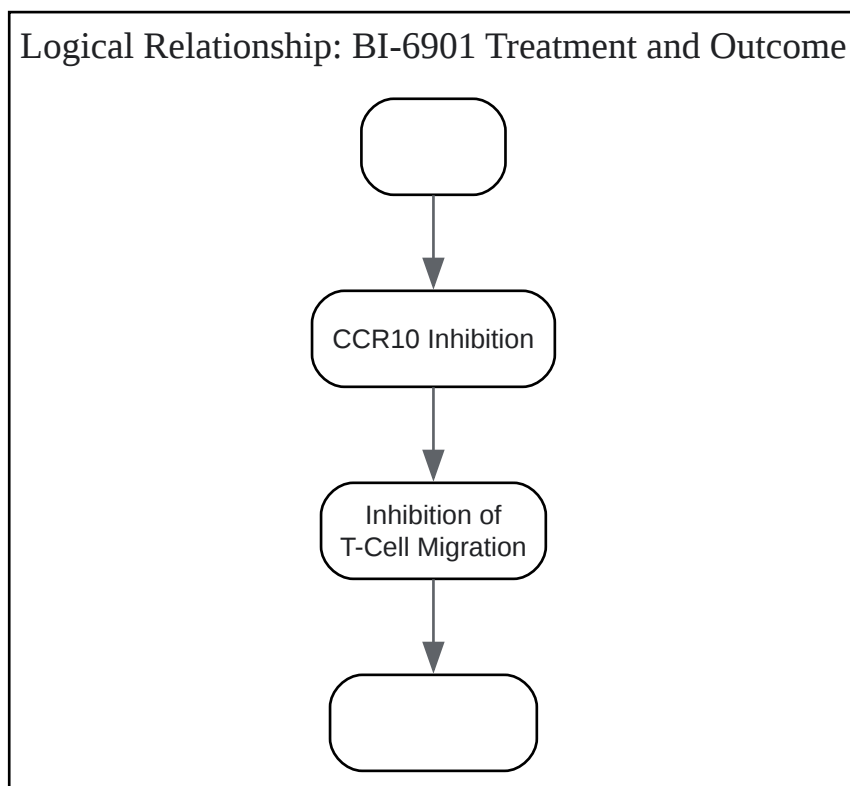
Caption: CCR10 signaling pathway and the inhibitory action of **BI-6901**.





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Caption: Experimental workflow for the DNFB-induced contact hypersensitivity model.



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Caption: Logical relationship of **BI-6901**'s mechanism to its anti-inflammatory effect.

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## References

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